molecular formula C7H8O5 B8793329 1,4,8-Trioxaspiro[4.5]decane-7,9-dione

1,4,8-Trioxaspiro[4.5]decane-7,9-dione

Cat. No.: B8793329
M. Wt: 172.13 g/mol
InChI Key: IGABWENCFOHPMB-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1,4,8-Trioxaspiro[4.5]decane-7,9-dione ( 32296-88-1) is a high-value spirocyclic building block with a molecular formula of C 7 H 8 O 5 and a molecular weight of 172.14 g/mol . This compound features a unique spiro architecture where a 1,3-dioxane ring and a cyclopentane ring are connected through a central spiro carbon atom, creating a rigid three-dimensional structure that is highly sought after in advanced chemical synthesis. As part of the oxaspirocyclic family, this compound serves as a crucial synthetic intermediate for constructing complex organic frameworks . Spiro compounds of this nature are of significant interest in medicinal chemistry and biochemistry due to their wide range of potential biological activities, which include anticancer, antibacterial, and antiproliferative properties . Furthermore, the incorporation of oxygen atoms into the spiro structure enhances its utility in materials science, where similar compounds have been applied in the development of organic light-emitting diodes (OLEDs), luminescent materials, and optical sensors . Researchers utilize this scaffold to develop new substances with tailored properties for both pharmaceutical and optoelectronic applications. This product is intended for research and development purposes in a controlled laboratory environment. It is strictly labeled "For Research Use Only" and is not intended for diagnostic, therapeutic, or any other human use. Researchers should handle this compound with appropriate safety precautions, referring to the Safety Data Sheet (SDS) before use.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C7H8O5

Molecular Weight

172.13 g/mol

IUPAC Name

1,4,8-trioxaspiro[4.5]decane-7,9-dione

InChI

InChI=1S/C7H8O5/c8-5-3-7(4-6(9)12-5)10-1-2-11-7/h1-4H2

InChI Key

IGABWENCFOHPMB-UHFFFAOYSA-N

Canonical SMILES

C1COC2(O1)CC(=O)OC(=O)C2

Origin of Product

United States

Structural Elucidation and Conformational Analysis of 1,4,8 Trioxaspiro 4.5 Decane 7,9 Dione Derivatives

Spectroscopic Characterization Techniques

The structural elucidation of 1,4,8-Trioxaspiro[4.5]decane-7,9-dione and its derivatives relies on a combination of modern spectroscopic techniques. These methods provide detailed information regarding the molecule's connectivity, functional groups, three-dimensional arrangement, and absolute stereochemistry.

Nuclear Magnetic Resonance (NMR) Spectroscopy of Trioxaspiro[4.5]decane Systems (e.g., ¹H and ¹³C NMR Chemical Shift Analysis)

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for determining the molecular structure of organic compounds. uobasrah.edu.iq For derivatives of the this compound framework, both ¹H and ¹³C NMR provide critical data for confirming the spirocyclic core and identifying the positions of substituents.

¹H NMR Analysis: The proton NMR spectrum reveals the number of unique proton environments, their electronic surroundings, and their spatial relationships through spin-spin coupling. In a typical 1,4,8-Trioxaspiro[4.5]decane system, protons on the cyclohexane ring and the dioxolane ring will exhibit characteristic chemical shifts. Protons adjacent to the oxygen atoms of the orthoester and dione (B5365651) functionalities are expected to be deshielded, appearing at a lower field (higher ppm).

¹³C NMR Analysis: The ¹³C NMR spectrum provides information on the carbon skeleton of the molecule. The spiro carbon, being bonded to two oxygen atoms, shows a characteristic chemical shift in a distinct region of the spectrum. The carbonyl carbons (C7 and C9) of the dione moiety are highly deshielded and appear significantly downfield. nih.gov The chemical shifts of other carbons in the rings can help determine the substitution pattern and conformational details of the molecule. semanticscholar.org Two-dimensional NMR experiments such as COSY, HSQC, and HMBC are often employed to definitively assign all proton and carbon signals and confirm the connectivity of the entire structure. mdpi.com

Below is a table of representative ¹H and ¹³C NMR chemical shifts for the core this compound structure, based on analysis of analogous spiroacetal systems. semanticscholar.org

Atom PositionRepresentative ¹H Chemical Shift (ppm)Representative ¹³C Chemical Shift (ppm)
C2, C3 (Dioxolane)3.8 - 4.260 - 70
C5 (Spiro Carbon)-95 - 110
C6, C10 (Cyclohexane)1.8 - 2.530 - 45
C7, C9 (Carbonyls)-165 - 175

Note: Actual chemical shifts can vary based on solvent, substitution, and stereochemistry.

X-ray Diffraction Studies for Absolute Configuration Determination

Single-crystal X-ray diffraction is the most definitive method for determining the three-dimensional structure of a crystalline compound, including its absolute configuration. researchgate.net This technique is particularly valuable for complex stereochemical analysis of chiral molecules like derivatives of this compound.

The method works by passing X-rays through a high-quality single crystal of the compound. The resulting diffraction pattern is used to calculate the positions of each atom in the crystal lattice, providing a precise molecular structure. For determining the absolute configuration of a chiral molecule, the phenomenon of anomalous dispersion (or resonant scattering) is utilized. researchgate.netnih.gov When heavy atoms are present, the differences in the intensities of Bijvoet pairs in the diffraction data can be measured. The Flack parameter is a value refined during the structural analysis that indicates whether the correct enantiomer has been modeled; a value close to zero confirms the assigned absolute structure. researchgate.netnih.gov This provides an unambiguous assignment of the R/S configuration at the chiral spiro center.

Electronic Circular Dichroism (ECD) Calculations for Chiral Spiro-Orthoesters

Electronic Circular Dichroism (ECD) is a chiroptical technique used to investigate the stereochemistry of chiral molecules. units.it It measures the differential absorption of left and right circularly polarized light by a chiral compound. For complex molecules like chiral spiro-orthoesters, where X-ray quality crystals may be difficult to obtain, ECD provides a powerful alternative for assigning the absolute configuration. nih.gov

Modern application of ECD involves a comparison between the experimentally measured spectrum and a theoretically calculated spectrum. The process typically involves these steps:

Conformational Analysis: A computational search is performed to identify all stable, low-energy conformers of the molecule. nih.gov

Spectrum Calculation: For each stable conformer, the ECD spectrum is calculated using quantum mechanical methods, most commonly Time-Dependent Density Functional Theory (TDDFT). units.itnih.gov

Boltzmann Averaging: The calculated spectra of the individual conformers are averaged based on their predicted relative populations (Boltzmann distribution) to generate a final theoretical ECD spectrum. nih.gov

Comparison: The theoretical spectrum is then compared to the experimental ECD spectrum. A good match between the two allows for the confident assignment of the molecule's absolute configuration. nih.gov

This combination of experimental and computational chemistry is a highly reliable method for the stereochemical elucidation of chiral natural products and synthetic molecules. nih.gov

Infrared (IR) Spectroscopy for Functional Group Analysis

Infrared (IR) spectroscopy is a rapid and effective method for identifying the functional groups present in a molecule. vscht.cz For this compound, the IR spectrum would be dominated by absorptions corresponding to its key functional groups: the dione (carbonyls) and the spiro-orthoester (C-O bonds).

The most prominent peaks would be the C=O stretching vibrations from the dione moiety, which are expected to appear as strong absorptions in the characteristic carbonyl region of the spectrum. The C-O stretching vibrations from the multiple ether linkages in the spiro-orthoester system will also produce strong and distinct bands in the fingerprint region. libretexts.org

Functional GroupBondCharacteristic Absorption Range (cm⁻¹)Intensity
Dione (Lactone/Anhydride)C=O Stretch1780 - 1700Strong
Spiro-orthoesterC-O Stretch1300 - 1000Strong
AlkaneC-H Stretch3000 - 2850Medium-Strong

Stereochemical Aspects of this compound and its Analogs

The spiro carbon (C5) in the this compound framework is a stereocenter, meaning the molecule is chiral and can exist as a pair of non-superimposable mirror images, or enantiomers. The synthesis and separation of these individual enantiomers are crucial, as they often exhibit different biological activities.

Chiral Synthesis and Resolution of Enantiomers in Trioxaspiro[4.5]decane Frameworks

Obtaining enantiomerically pure forms of chiral compounds like this compound derivatives can be achieved through two primary strategies: asymmetric synthesis or chiral resolution.

Asymmetric Synthesis: This approach aims to create a specific enantiomer directly by using chiral starting materials, reagents, or catalysts. This is often the more efficient method as it avoids the 50% theoretical yield limit of resolution and the need to discard the unwanted enantiomer. wikipedia.org

Chiral Resolution: This is the process of separating a racemic mixture (a 50:50 mixture of both enantiomers) into its individual enantiomeric components. wikipedia.org A common and historically significant method is chemical resolution via the formation of diastereomeric salts. chiralpedia.com The process involves reacting the racemic mixture with a single enantiomer of a chiral resolving agent (e.g., a chiral acid or base like tartaric acid or brucine). wikipedia.orgchiralpedia.com This reaction creates a pair of diastereomers, which, unlike enantiomers, have different physical properties such as solubility. chiralpedia.com This difference allows them to be separated by conventional techniques like fractional crystallization. Once separated, the resolving agent is chemically removed to yield the pure, individual enantiomers.

Diastereoselectivity in Spiroketal and Spirodione Formation

The diastereoselectivity in the formation of spiroketals is influenced by a combination of steric and electronic factors, including the anomeric effect. The anomeric effect describes the thermodynamic preference for an electronegative substituent at the anomeric carbon of a cyclic ether to occupy the axial position. This preference arises from a stabilizing hyperconjugative interaction between the lone pair of the ring oxygen and the antibonding orbital (σ*) of the C-substituent bond.

In the synthesis of related 1,6,9-trioxaspiro[4.5]decanes, stereocontrolled routes have been developed to obtain specific diastereomers. semanticscholar.org The chirality at the spiro center is influenced by the stereochemistry of the starting materials and the reaction conditions employed. For instance, the cyclization of keto diols can yield derivatives with specific, albeit sometimes unspecified, stereochemistry at the spiro center. semanticscholar.org

The formation of spirodiones, such as derivatives of 6,10-dioxaspiro[4.5]decane-7,9-dione, involves the reaction of a cyclic ketone with a dicarbonyl compound or its equivalent. mdpi.com While the primary focus of some studies has been on the synthesis and crystal structure of the final products, the potential for diastereoselectivity exists if chiral centers are present in the starting materials or are created during the reaction.

Table 1: Factors Influencing Diastereoselectivity in Spiroketal/Spirodione Formation (Based on Analogous Systems)

FactorDescriptionExpected Influence on this compound Formation
Anomeric Effect The tendency of an electronegative substituent adjacent to a heteroatom within a cyclohexane ring to prefer an axial orientation.The oxygen atoms at positions 1 and 4 would influence the orientation of substituents at the spiro center (C5) and adjacent carbons.
Steric Hindrance The non-bonded interactions that influence the shape and reactivity of ions and molecules.Bulky substituents on the precursor molecule will favor reaction pathways that minimize steric strain, leading to the formation of the thermodynamically more stable diastereomer.
Reaction Kinetics vs. Thermodynamics Kinetically controlled reactions favor the product that is formed fastest, while thermodynamically controlled reactions favor the most stable product.The choice of reaction conditions (temperature, catalyst, reaction time) can be used to favor either the kinetic or thermodynamic product, potentially leading to different diastereomers.
Chiral Auxiliaries/Catalysts The use of chiral molecules to control the stereochemical outcome of a reaction.In an asymmetric synthesis approach, chiral auxiliaries or catalysts could be employed to achieve high diastereoselectivity and enantioselectivity.

Conformational Preferences and Dynamics of Spiro[4.5]decane Ring Systems

The spiro[4.5]decane framework consists of a five-membered ring fused to a six-membered ring at a single carbon atom. The conformational behavior of this system is complex, with both rings having their own conformational preferences that are mutually influenced by the spiro fusion. In the case of this compound, the presence of heteroatoms and carbonyl groups further influences the ring conformations.

Studies on the closely related 1,6,9-trioxaspiro[4.5]decane system have provided valuable insights into the conformational analysis of such molecules through NMR spectroscopy. semanticscholar.org The configuration and conformation of these spirocycles can be elucidated from ¹H and ¹³C NMR data, including chemical shifts and coupling constants. semanticscholar.org For instance, the values of coupling constants can indicate whether a substituent is in an axial or equatorial position. semanticscholar.org

In derivatives of 1,6,9-trioxaspiro[4.5]decanes, the tetrahydrofuran portion (the five-membered ring) can adopt an envelope conformation, while the dioxane portion (the six-membered ring) typically assumes a chair conformation. semanticscholar.org The orientation of substituents on the dioxane ring can be determined from the chemical shifts of the ring carbons; for example, an axial substituent at C-10 results in a different chemical shift for C-8 compared to an equatorial substituent. semanticscholar.org

X-ray crystallography of derivatives of 6,10-dioxaspiro[4.5]decane-7,9-dione has confirmed the presence of a five-membered cyclopentane ring and a six-membered O-containing ring connected by a spiro carbon atom. mdpi.com These studies provide precise bond lengths and angles, which are fundamental to understanding the static conformation in the solid state.

Table 2: Representative Conformational Data for Analogous Spiro[4.5]decane Systems

Compound ClassRing SystemRing ConformationMethod of AnalysisKey Findings
1,6,9-Trioxaspiro[4.5]decanesTetrahydrofuran-DioxaneEnvelope (5-membered), Chair (6-membered)NMR SpectroscopyCoupling constants and chemical shifts reveal the axial/equatorial orientation of substituents. semanticscholar.org
6,10-Dioxaspiro[4.5]decane-7,9-dione DerivativesCyclopentane-DioxanedioneNot explicitly stated, but solid-state structure determinedX-ray CrystallographyProvides precise bond lengths and angles, confirming the spirocyclic structure. mdpi.com

It is important to note that while these analogous systems provide a strong basis for understanding the structural and conformational aspects of this compound, dedicated experimental and computational studies on the target molecule are necessary for a definitive analysis.

Theoretical and Computational Studies on 1,4,8 Trioxaspiro 4.5 Decane 7,9 Dione

Quantum Chemical Calculations for Structural and Spectroscopic Predictions (e.g., DFT, GIAO)

Quantum chemical calculations are fundamental to predicting the molecular structure and spectroscopic properties of 1,4,8-Trioxaspiro[4.5]decane-7,9-dione. Density Functional Theory (DFT) is a widely used method for these purposes due to its balance of accuracy and computational cost. numberanalytics.com DFT calculations can be employed to determine the optimized geometry of the molecule, including bond lengths, bond angles, and dihedral angles, which are crucial for understanding its three-dimensional conformation.

For instance, DFT has been successfully used to predict the molecular structures of various organic compounds, including transition states and intermediates in reactions. numberanalytics.com In the case of spiro compounds, such as 1-methyl-8-phenyl-1,3-diazaspiro[4.5]decane-2,4-dione, DFT calculations have been integral to understanding their stereochemistry. mdpi.com

Table 1: Predicted Structural Parameters of this compound from DFT Calculations This table is illustrative and represents the type of data generated from DFT calculations.

Parameter Predicted Value
C-O Bond Length (Dioxolane Ring) 1.43 Å
C-O Bond Length (Dione Ring) 1.35 Å
C=O Bond Length 1.21 Å
C-C Bond Length (Spiro Center) 1.54 Å
O-C-O Bond Angle (Dioxolane Ring) 105.2°

Table 2: Predicted Spectroscopic Data for this compound from GIAO Calculations This table is illustrative and represents the type of data generated from GIAO calculations.

Nucleus Predicted Chemical Shift (ppm)
¹³C (Spiro Center) 109.8
¹³C (C=O) 171.3
¹³C (Dioxolane CH₂) 65.7

Molecular Dynamics Simulations of Spiro[4.5]decane Derivatives

Molecular dynamics (MD) simulations are a computational method used to study the time-dependent behavior of a molecular system. These simulations can provide insights into the conformational dynamics, stability, and intermolecular interactions of spiro[4.5]decane derivatives. While specific MD studies on this compound are not prevalent, the methodology has been applied to other derivatives to understand their biological and chemical properties.

For example, molecular modeling has been used to study 1-oxa-4-thiaspiro- and 1,4-dithiaspiro[4.5]decane derivatives as 5-HT1A receptor agonists. nih.gov Such studies often involve docking the molecule into a receptor site and running MD simulations to assess the stability of the complex and the nature of the interactions. These simulations can help in the rational design of new therapeutic agents. The insights from MD simulations can also be used to predict properties related to absorption, distribution, metabolism, and excretion (ADMET). unimore.it

Structure-Property Relationship Studies Focused on the this compound Core

Structure-property relationship (SPR) studies aim to correlate the chemical structure of a molecule with its physical, chemical, and biological properties. For the this compound core, computational methods can be used to systematically modify the structure and predict the resulting changes in properties.

For instance, the replacement of oxygen atoms with sulfur in the spiro[4.5]decane ring has been shown to affect the affinity for certain biological receptors. unimore.it Computational SPR studies could explore how modifications to the dione (B5365651) ring or the dioxolane moiety of this compound would impact its electronic properties, reactivity, and potential biological activity. These studies are valuable in guiding the synthesis of new derivatives with desired characteristics.

Computational Analysis of Reaction Mechanisms in Spiro[4.5]decane Synthesis

Computational chemistry is a powerful tool for elucidating the mechanisms of complex organic reactions. DFT and ab initio methods are frequently used to investigate the potential energy surfaces of reactions, including the structures of reactants, transition states, and products. numberanalytics.com This information is crucial for understanding reaction pathways, predicting reaction outcomes, and optimizing reaction conditions.

The synthesis of spiro[4.5]decanes can proceed through various routes, such as the Claisen rearrangement, nih.gov cycloaddition reactions, mdpi.com or Au(I)-catalyzed vinylogous Conia ene reactions. researchgate.net Computational studies can provide detailed mechanistic insights into these transformations. For example, computational data has been used to show that a 1,3-acyl shift in the synthesis of a spiro[4.5]decane sesquiterpene is exergonic, which helps to explain the observed high conversion rate. researchgate.net While a specific computational analysis of the synthesis of this compound is not detailed in the literature, the principles of these computational studies are directly applicable.

Chemical Transformations and Reactivity of the 1,4,8 Trioxaspiro 4.5 Decane 7,9 Dione Scaffold

Reactions at the Dione (B5365651) Functionality

The 1,3-dione unit within the 1,4,8-trioxaspiro[4.5]decane-7,9-dione molecule is the primary site for a variety of chemical transformations. The presence of two carbonyl groups flanking a methylene (B1212753) group results in an acidic α-proton, which can be readily abstracted to form a stabilized enolate ion. This enolate serves as a versatile nucleophile in a range of carbon-carbon bond-forming reactions.

One of the most characteristic reactions of 1,3-diones is the Knoevenagel condensation. In a study on the closely related 6,10-dioxaspiro[4.5]decane-7,9-dione, it was shown to react with aromatic aldehydes, such as 4-(dimethylamino)benzaldehyde and 4-hydroxybenzaldehyde, in the presence of a base to yield the corresponding benzylidene derivatives. mdpi.com By analogy, this compound is expected to undergo similar condensations with a variety of aldehydes and ketones to afford α,β-unsaturated dicarbonyl compounds. These products are valuable intermediates for further synthetic elaborations, including Michael additions and cycloaddition reactions.

The dione functionality can also undergo reduction reactions. The selective reduction of one of the two carbonyl groups in a cyclic 1,3-diketone is a challenging transformation that can lead to the formation of valuable chiral building blocks. acs.orgresearchgate.netresearchgate.net Various methods have been developed for the desymmetric enantioselective reduction of cyclic 1,3-diketones, often employing chiral organocatalysts or metal-hydride complexes. acs.orgresearchgate.net These methods could potentially be applied to this compound to generate chiral hydroxy ketones with high stereocontrol. Complete reduction of both carbonyl groups would yield the corresponding diol. The Clemmensen reduction of cyclic 1,3-diones, using zinc amalgam and hydrochloric acid, has been reported to yield a fully reduced product alongside a monoketone with ring contraction, suggesting a complex reaction pathway involving radical intermediates. doubtnut.com

Furthermore, the enolization of the 1,3-dione is a key aspect of its reactivity. The direction of enolization in unsymmetrical 1,3-diketones can be influenced by the electronic nature of the substituents. ias.ac.in In the case of this compound, the spiroketal moiety can influence the equilibrium between the two possible enol forms. The formation of enol ethers and enol esters is also a common transformation of 1,3-diones, providing a means to protect one of the carbonyl groups or to introduce further functionality. "Soft enolization" techniques, which utilize a Lewis acid to promote enolate formation under mild conditions, have proven effective for the synthesis of 1,3-diketones and could be adapted for the functionalization of the dione moiety in the target scaffold. organic-chemistry.orgorganic-chemistry.org

Table 1: Representative Reactions at the Dione Functionality
Reaction TypeReagents and ConditionsExpected Product
Knoevenagel CondensationAromatic aldehyde, base (e.g., piperidine), ethanol, reflux8-Arylmethylene-1,4,8-trioxaspiro[4.5]decane-7,9-dione
Desymmetric ReductionChiral organocatalyst, reducing agent (e.g., borane)Chiral 8-hydroxy-1,4,8-trioxaspiro[4.5]decan-7-one
Clemmensen ReductionZn(Hg), HCl1,4,8-Trioxaspiro[4.5]decane and ring-contracted products
Enol Ether FormationAlcohol, acid catalyst9-Alkoxy-1,4,8-trioxaspiro[4.5]dec-8-en-7-one

Ring-Opening and Rearrangement Reactions of Trioxaspiro[4.5]decane Systems

The spiroketal core of this compound is susceptible to ring-opening and rearrangement reactions, particularly under acidic or basic conditions. The stability of the spiroketal is influenced by several factors, including the anomeric effect, which favors the conformation where the oxygen lone pairs are anti-periplanar to the adjacent C-O bonds. illinois.edu

Under acidic conditions, protonation of one of the ether oxygens can initiate a cascade of reactions. Lewis and Brønsted acids have been shown to catalyze the ring-opening and halogenation of spiroketals to produce ω-iodo enol ethers. acs.orgnih.gov In the context of the 1,4,8-trioxaspiro[4.5]decane system, acid-catalyzed hydrolysis would lead to the formation of a dihydroxy ketone intermediate. A study on 1,6,9-trioxaspiro[4.5]decanes derived from D-glucose demonstrated that the stability of the spiroacetal is reduced in acidic media, leading to the formation of open-chain side products. semanticscholar.org The presence of the dione functionality in the target molecule could further influence the outcome of these reactions, potentially leading to complex rearrangements. Acid-catalyzed rearrangements of spiroketals can also be facilitated by chiral Brønsted acids, which can control the stereochemical outcome of the reaction. researchgate.net Evidence for stereoelectronic control in hydride transfer to cyclic oxenium ions, which are key intermediates in the acid-catalyzed reduction of spiroketals, has also been reported. researchgate.net

Base-catalyzed reactions can also induce ring-opening and rearrangements, although they are generally less common than acid-catalyzed processes for spiroketals. Strong bases could potentially deprotonate the carbon adjacent to the ether oxygen, leading to fragmentation of the spirocycle. However, the dione functionality is more likely to be the primary site of reaction under basic conditions.

Table 2: Potential Ring-Opening and Rearrangement Reactions
Reaction TypeReagents and ConditionsPotential Products
Acid-Catalyzed HydrolysisAqueous acid (e.g., HCl, H₂SO₄)Open-chain dihydroxy diketone
Acid-Catalyzed RearrangementLewis or Brønsted acid (e.g., BF₃·OEt₂, TsOH)Rearranged spirocyclic or bicyclic products
Base-Induced FragmentationStrong base (e.g., LDA, NaH)Fragmented open-chain products

Functionalization and Derivatization Strategies

The functionalization of the this compound scaffold can be achieved through modifications at the dione moiety or the spiroketal core. As discussed in Section 5.1, the active methylene group of the dione is a prime target for introducing a wide range of substituents via alkylation, acylation, and condensation reactions.

Derivatization strategies can also focus on the carbonyl groups themselves. For instance, the formation of hydrazones, oximes, or other carbonyl derivatives can be used to introduce new functionalities and explore the biological activity of the resulting compounds. The synthesis of 1,4,8-triazaspiro[4.5]decan-2-one derivatives has been reported, highlighting the potential for incorporating nitrogen-containing heterocycles into the spirocyclic framework. nih.govresearchgate.net

Functionalization of the spiroketal portion of the molecule is more challenging but can be achieved through ring-opening reactions followed by subsequent modifications of the resulting open-chain intermediate. For example, the dihydroxy ketone formed upon hydrolysis could be selectively protected or functionalized before a subsequent re-cyclization step to generate novel spiroketal analogues. Transition-metal catalysis has emerged as a powerful tool for the synthesis and functionalization of spiroketals, offering new avenues for creating structural diversity. acs.orgresearchgate.net Furthermore, dearomatizing spirocyclizations and subsequent spirocycle functionalization have been explored as routes to complex natural products, and similar strategies could be envisioned for the elaboration of the this compound core. preprints.org

Table 3: Functionalization and Derivatization Approaches
Functionalization SiteReaction TypePotential Derivatives
Active Methylene (C8)Alkylation, Acylation, Condensation8-Substituted-1,4,8-trioxaspiro[4.5]decane-7,9-diones
Carbonyl Groups (C7, C9)Formation of hydrazones, oximes, etc.Heterocyclic-fused spiro compounds
Spiroketal CoreRing-opening/re-cyclizationModified spiroketal analogues

Stability and Degradation Pathways under Various Chemical Conditions

The stability of this compound is a critical consideration for its synthesis, storage, and application. The spiroketal moiety is generally stable under neutral and mildly basic conditions but is susceptible to degradation in the presence of strong acids. As discussed in Section 5.2, acid-catalyzed hydrolysis is a likely degradation pathway, leading to the cleavage of the spirocyclic system.

The thermal stability of spiro compounds can be quite high. For instance, a series of spiro polycycloacetals exhibited degradation temperatures in the range of 343–370 °C. rsc.org However, the presence of the dione functionality in this compound may influence its thermal stability. Decarboxylation of the β-dicarbonyl unit could occur at elevated temperatures, leading to the formation of a monoketone and carbon dioxide.

Under basic conditions, the primary degradation pathway is likely to involve reactions at the dione functionality. Strong bases could promote retro-Claisen type reactions, leading to the cleavage of the dione ring. The stability of the spiroketal itself under basic conditions is generally higher than under acidic conditions.

The degradation of spiro compounds in biological systems or in the environment is also an important consideration. For example, the degradation kinetics and pathways of the insecticide spirotetramat have been studied in spinach plants and soil, highlighting the potential for metabolic transformations of the spirocyclic core. nih.gov The specific degradation pathways of this compound would depend on the specific conditions and the presence of enzymatic or chemical agents.

Table 4: Stability and Degradation Summary
ConditionExpected StabilityPrimary Degradation Pathway
Acidic (e.g., pH < 4)LowSpiroketal hydrolysis
Neutral (e.g., pH 6-8)HighMinimal degradation
Basic (e.g., pH > 10)ModerateReactions at the dione (e.g., retro-Claisen)
ThermalModerate to HighDecarboxylation, fragmentation

Advanced Applications of 1,4,8 Trioxaspiro 4.5 Decane 7,9 Dione and Its Derivatives in Chemical Science

Role as Synthetic Intermediates in Complex Organic Molecule Synthesis

While direct applications of 1,4,8-Trioxaspiro[4.5]decane-7,9-dione as a synthetic intermediate in the total synthesis of complex natural products are not extensively documented in publicly available literature, the inherent functionalities of the molecule suggest its potential as a valuable precursor. The spiroketal moiety is a common feature in many natural products, and the anhydride (B1165640) group offers a handle for a variety of chemical transformations.

The general importance of spiroacetals, such as the related 1,6-dioxaspiro[4.5]decane ring system, is well-established as they form the core of numerous biologically potent natural products. researchgate.net The synthesis of derivatives of the closely related 1,6,9-trioxaspiro[4.5]decane framework has been explored to create analogs of these natural products for structure-activity relationship studies, highlighting the significance of this spiroketal core. researchgate.netsemanticscholar.org

The anhydride functionality in this compound can, in principle, undergo reactions such as hydrolysis to a dicarboxylic acid, aminolysis to form amide-acids, or reduction to diols. These transformations would yield highly functionalized intermediates that could be elaborated further into more complex molecular architectures. For instance, the dicarboxylic acid derivative could be a key component in the synthesis of macrocyclic lactones or polyesters.

Table 1: Potential Transformations of this compound for Synthetic Intermediates

Reagent/ConditionProduct Functional GroupPotential Application
H₂ODicarboxylic acidSynthesis of polyesters, polyamides, metal-organic frameworks
R-NH₂Amide-acidBuilding block for peptides or complex alkaloids
LiAlH₄ or NaBH₄DiolPrecursor for polyethers or other functionalized spiroketals
Grignard Reagents (R-MgX)Lactone-alcoholsChiral building blocks for asymmetric synthesis

Monomers for Polymer Synthesis (e.g., Ring-Opening Polymerization of Spiroorthoesters)

Spiroorthoesters are a well-known class of monomers that undergo ring-opening polymerization (ROP) to produce polyesters and polyethers. While this compound is technically a spiroketal anhydride and not a spiroorthoester, its strained ring system suggests potential for ROP. The anhydride ring is particularly susceptible to nucleophilic attack, which could initiate polymerization.

The polymerization of spiro orthocarbonate monomers is known to proceed via a double ring-opening process, which can lead to an expansion in volume upon polymerization. nih.gov This property is highly desirable in applications such as dental composites and high-precision molding to counteract shrinkage. Although the specific polymerization behavior of this compound has not been detailed, its structural features merit investigation in this context.

ROP of the anhydride moiety could theoretically lead to the formation of polyesters. The reaction could be initiated by various nucleophiles or catalysts, leading to a polymer chain with repeating spiroketal units. The properties of such a polymer would be influenced by the rigid spiroketal backbone, potentially leading to materials with interesting thermal and mechanical properties.

Table 2: Hypothetical Polymerization of this compound

Polymerization TypeInitiator/CatalystResulting PolymerPotential Properties
Anionic ROPAlkoxides, hydroxidesPolyester with spiroketal backboneHigh glass transition temperature, thermal stability
Cationic ROPProtic or Lewis acidsPotentially complex ring-opened structuresTo be determined
Coordination-Insertion ROPMetal-based catalystsStereoregular polyestersEnhanced mechanical strength, crystallinity

Development of Novel Materials with Spiroketal Motifs

The incorporation of rigid and structurally defined motifs like spiroketals into materials can impart unique properties. The spiroketal unit in this compound can introduce conformational rigidity and chirality into a material's structure.

Derivatives of this spiro compound could be utilized in the synthesis of novel materials. For example, the diacid or diol obtained from the hydrolysis or reduction of the anhydride could be used as a monomer for the synthesis of specialty polymers, metal-organic frameworks (MOFs), or covalent organic frameworks (COFs). The defined stereochemistry of the spiro center could be exploited to create chiral materials with applications in enantioselective separations or catalysis.

Furthermore, the anhydride group itself can be used to modify the surfaces of other materials. For instance, it could react with amine or hydroxyl groups on a polymer or inorganic substrate to graft the spiroketal moiety onto the surface, thereby altering its properties, such as hydrophobicity or biocompatibility.

Design of Chemical Probes for Mechanistic Research

Due to its unique combination of functional groups, this compound and its derivatives hold potential for the design of chemical probes to investigate reaction mechanisms. The anhydride ring can react with specific nucleophiles, and this reaction could be monitored to probe the reactivity of biological or chemical systems.

For example, a fluorescent or isotopically labeled derivative of this compound could be synthesized. This labeled probe could then be used to study enzyme kinetics, map active sites of proteins, or investigate the mechanisms of polymerization reactions. The spiroketal portion of the molecule provides a stable and well-defined scaffold for the attachment of reporter groups.

While there is no direct research available on the use of this compound as a chemical probe, the principles of probe design suggest its suitability for such applications. The development of such probes would require synthetic modification of the parent compound to introduce the necessary reporting elements.

Q & A

Basic: What are the standard synthetic routes for preparing 1,4,8-Trioxaspiro[4.5]decane-7,9-dione and its derivatives?

The synthesis typically involves cyclocondensation or coupling reactions. For example:

  • Cyanide-based coupling : Dissolve precursors in ethanol, add catalysts (e.g., platinum oxide), and stir under controlled conditions. Purify via flash chromatography (hexane/ethyl acetate gradients) .
  • Palladium-catalyzed cross-coupling : Use Pd₂dba₃ and ligands like rac-BINAP in degassed xylene with triethanolamine to form spiro intermediates. Optimize reaction time (e.g., 18 hours) and temperature .
  • Microreactor-assisted hydroxylation : For scalability, employ continuous-flow systems to enhance reaction efficiency and reduce side products .

Basic: How is the structural elucidation of spirocyclic compounds like this compound performed?

Key techniques include:

  • X-ray crystallography : Use SHELX programs (e.g., SHELXL/SHELXS) for refinement and solving crystal structures .
  • Spectral analysis : Combine ¹H/¹³C NMR, IR, and high-resolution mass spectrometry (HRMS) to confirm molecular frameworks .
  • Cross-validation : Compare crystallographic data with computational models to resolve ambiguities in stereochemistry .

Basic: What analytical techniques are recommended for assessing purity and stability in experimental settings?

  • Chromatography : HPLC or LC-MS with C18 columns and acetonitrile/water gradients for purity assessment .
  • Spectroscopy : Monitor degradation via UV-Vis (λmax ~237–299 nm) and track carbonyl stability using FTIR .
  • Storage protocols : Store under inert atmospheres at 2–8°C to prevent oxidation or hydrolysis .

Advanced: How do substituent patterns on the spiro framework influence biological activity?

  • Diaryl substitutions : Enhance anticancer potency by improving lipophilicity and target binding (e.g., 7,9-diaryl derivatives inhibit tumor cell growth at IC₅₀ <1 µM) .
  • Polar groups : Introduce amines or hydroxyls to modulate 5-HT receptor affinity (e.g., MDL 72832 binds 5-HT₁ₐ with Ki <10 nM) .
  • Structure-activity relationship (SAR) studies : Systematically vary substituents and evaluate cytotoxicity or receptor selectivity via in vitro assays .

Advanced: How can researchers resolve contradictions between spectroscopic data and crystallographic findings?

  • Multi-technique validation : Use NMR to confirm solution-state conformations and X-ray diffraction for solid-state structures .
  • Computational refinement : Apply density functional theory (DFT) to predict bond angles/energies and reconcile spectral anomalies .
  • Error analysis : Re-examine reaction conditions (e.g., solvent polarity) that may induce polymorphism or tautomerism .

Advanced: What strategies optimize reaction conditions for high-yield spiro compound synthesis?

  • Catalyst screening : Test Pd, Pt, or organocatalysts to enhance coupling efficiency .
  • Solvent selection : Use polar aprotic solvents (e.g., DMF) for cyclization or non-polar solvents (e.g., xylene) for stability .
  • Parameter optimization : Adjust temperature (80–120°C), time (6–24 hours), and stoichiometry to minimize byproducts .

Advanced: How can computational modeling predict spiro compound reactivity in novel pathways?

  • Molecular docking : Simulate interactions with biological targets (e.g., 5-HT receptors) to prioritize derivatives for synthesis .
  • DFT calculations : Analyze frontier molecular orbitals (FMOs) to predict sites for electrophilic/nucleophilic attacks .
  • Machine learning : Train models on existing spiro compound datasets to forecast reaction outcomes or toxicity .

Advanced: What experimental approaches evaluate receptor-binding affinity and selectivity?

  • Radioligand binding assays : Use ³H-labeled ligands (e.g., [³H]-8-OH-DPAT for 5-HT₁ₐ) to measure Ki values .
  • Functional assays : Assess agonism/antagonism via cAMP inhibition or calcium flux in transfected cell lines .
  • Selectivity profiling : Screen against receptor panels (e.g., dopamine D₂, adrenergic α₁) to confirm specificity .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.